molecular formula C9H9FO2 B6317748 2,6-Dimethylphenylfluoroformate CAS No. 153880-74-1

2,6-Dimethylphenylfluoroformate

Cat. No.: B6317748
CAS No.: 153880-74-1
M. Wt: 168.16 g/mol
InChI Key: OTKMXRQCTVHMIA-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylfluoroformate is an organic compound characterized by the presence of a fluoroformate group attached to a 2,6-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylfluoroformate typically involves the reaction of 2,6-dimethylphenol with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired fluoroformate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenylfluoroformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroformate group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoroformate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

2,6-Dimethylphenylfluoroformate has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenylfluoroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound interacts with molecular targets through nucleophilic attack on the fluoroformate group, resulting in the release of fluoride ions and the formation of new covalent bonds .

Comparison with Similar Compounds

    2,6-Dimethylphenol: Shares the same phenyl ring structure but lacks the fluoroformate group.

    Phenylfluoroformate: Contains the fluoroformate group but without the dimethyl substitutions on the phenyl ring.

    2,6-Dimethylphenylacetate: Similar structure with an acetate group instead of a fluoroformate group

Uniqueness: 2,6-Dimethylphenylfluoroformate is unique due to the presence of both the fluoroformate group and the 2,6-dimethyl substitutions, which confer distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

(2,6-dimethylphenyl) carbonofluoridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKMXRQCTVHMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

70 ml of hydrogen fluoride and 200 ml of 1,1,2-trifluoro-1,2,2-trichloroethane were placed at 0° C. in a stainless steel autoclave and 100 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 160° C. for 5 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 30% and 2,6-dimethylphenyl fluoroformate in a yield of 40%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
Quantity
70 mL
Type
reactant
Reaction Step One
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stainless steel
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0 (± 1) mol
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100 g
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reactant
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Synthesis routes and methods II

Procedure details

500 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 1000 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was then sealed and heated at a maximum temperature of 110° C. for 2 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. Distillation gave 2,6-dimethylfluorobenzene in a yield of 11% and 2,6-dimethylphenyl fluoroformate in a yield of 68%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
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Reaction Step Two

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